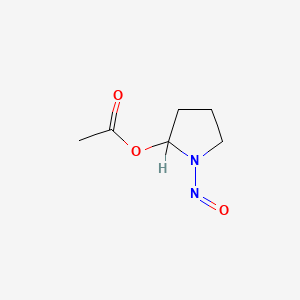
2',4'-Dinitrophenylglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
2',4'-Dinitrophenylglucopyranoside and its derivatives have been synthesized from O-trimethylsilylglycosyl halides by the Koenigs-Knorr reaction. The glycosyl halides required for this synthesis were prepared by treating the trimethylsilyl derivatives of the ethyl 1-thioglycosides with bromine. The resulting glycosides are assumed to have the pyranoid structure, and their syntheses provide insights into the mechanistic aspects of glycoside formation (Hengstenberg & Wallenfels, 1969).
Molecular Structure Analysis
The molecular structure of compounds containing the 2',4'-dinitrophenyl group has been extensively studied, including 1-(2,4-Dinitrophenyl)-3-(2-hydroxyphenyl)-4-methyl-1H-pyrazole, which demonstrates the complex arrangements and intramolecular interactions such as hydrogen bonding that stabilize the crystal structure of these compounds (Jeyakanthan, Velmurugan, Selvi, & Perumal, 1999).
Applications De Recherche Scientifique
Biochemical Applications
2',4'-Dinitrophenylglucopyranoside serves as a critical hapten in molecular biology and immunoassay fields. Its derivatives have been used for preparing monoclonal antibodies, which can bind with protein carbonyls to form stable products. This binding is useful for validating oxidative stress levels with sensitive assays. The preparation of such antibodies involves conjugating the hapten with carrier proteins, enabling the generation of high-affinity antibodies for research and diagnostic purposes (Yang et al., 2006).
Environmental Science
In environmental science, the breakdown and bioremediation of nitroaromatic compounds related to 2',4'-Dinitrophenylglucopyranoside have been studied. Nocardioides sp. has been identified to mineralize similar compounds via pathways that include dinitrophenol intermediates. This degradation process underlines the potential for bioremediation strategies in treating polluted water and soil, highlighting the environmental relevance of understanding such pathways (Karthikeyan & Spain, 2016).
Synthetic Chemistry
In synthetic chemistry, novel derivatives of 2',4'-Dinitrophenylglucopyranoside have been synthesized for exploring biological activities. Multi-component reactions have been employed to create potent compounds with potential antibacterial, anti-tuberculosis, and cytotoxic activities. These compounds are synthesized through reactions involving dinitrophenylhydrazine, demonstrating the versatility of 2',4'-Dinitrophenylglucopyranoside derivatives in drug discovery and chemical biology (Vasava et al., 2019).
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-OZRWLHRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948639 |
Source


|
| Record name | 2,4-Dinitrophenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dinitrophenylglucopyranoside | |
CAS RN |
25775-97-7 |
Source


|
| Record name | 2',4'-Dinitrophenylglucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)








